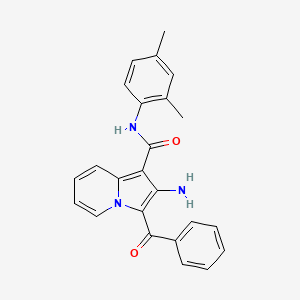

2-amino-3-benzoyl-N-(2,4-dimethylphenyl)indolizine-1-carboxamide

Description

2-Amino-3-benzoyl-N-(2,4-dimethylphenyl)indolizine-1-carboxamide is an indolizine-derived compound characterized by a fused bicyclic indolizine core. The molecule features:

- A 2-amino group at position 2, which may enhance hydrogen-bonding interactions in biological systems.

- An N-(2,4-dimethylphenyl)carboxamide group at position 1, providing steric bulk and hydrophobic character.

Indolizine derivatives are recognized for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and chemosensing properties . The structural versatility of this scaffold allows for fine-tuning via substitutions on the benzoyl and aryl carboxamide groups, making comparative analysis critical for optimizing functionality.

Properties

IUPAC Name |

2-amino-3-benzoyl-N-(2,4-dimethylphenyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2/c1-15-11-12-18(16(2)14-15)26-24(29)20-19-10-6-7-13-27(19)22(21(20)25)23(28)17-8-4-3-5-9-17/h3-14H,25H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWBNXQYGGHVDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-amino-3-benzoyl-N-(2,4-dimethylphenyl)indolizine-1-carboxamide is a member of the indolizine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The structural formula of 2-amino-3-benzoyl-N-(2,4-dimethylphenyl)indolizine-1-carboxamide can be represented as follows:

The synthesis typically involves multi-step organic reactions, including:

- Formation of the Indolizine Core : Achieved through reactions involving pyrrole derivatives.

- Introduction of Functional Groups : This includes substitution reactions to add the amino and benzoyl groups.

- Final Cyclization and Purification : Techniques such as recrystallization or chromatography are used to purify the final product.

Antitumor Activity

Recent studies have indicated that derivatives of indolizine compounds exhibit significant antitumor properties. For instance, compounds similar to 2-amino-3-benzoyl-N-(2,4-dimethylphenyl)indolizine-1-carboxamide have been tested against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Example A | A549 (Lung) | 6.75 ± 0.19 |

| Example B | HCC827 (Lung) | 5.13 ± 0.97 |

| Example C | NCI-H358 (Lung) | 0.85 ± 0.05 |

These results suggest that such compounds may effectively inhibit tumor growth in vitro, particularly in two-dimensional cell cultures compared to three-dimensional cultures .

The mechanism through which 2-amino-3-benzoyl-N-(2,4-dimethylphenyl)indolizine-1-carboxamide exerts its biological effects is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- DNA Interference : It potentially interacts with DNA/RNA, affecting cellular replication and transcription processes.

Case Studies

-

Antitumor Efficacy :

A study evaluated the efficacy of various indolizine derivatives against lung cancer cell lines using MTS cytotoxicity assays. The compound demonstrated a dose-dependent inhibition of cell proliferation across multiple cancer lines, indicating its potential as a chemotherapeutic agent . -

Antimicrobial Properties :

Another investigation revealed that similar compounds exhibited antimicrobial activity against several bacterial strains. This suggests a broader spectrum of biological activity beyond antitumor effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and physicochemical differences between 2-amino-3-benzoyl-N-(2,4-dimethylphenyl)indolizine-1-carboxamide (Compound A) and its analogs:

Key Comparative Findings

Substituent Effects on Physicochemical Properties

Lipophilicity :

- Compound A ’s 2,4-dimethylphenyl group likely enhances lipophilicity compared to Compound B ’s 4-methoxyphenyl, which has polar methoxy substituents.

- Compound D ’s nitro group reduces overall solubility but may improve membrane permeability.

- Compound C’s 4-methoxybenzoyl group increases electron density, which could modulate binding affinity in enzymatic targets.

Steric and Steric-Electronic Interactions

- Compound D ’s 3-nitrobenzoyl group creates a planar, electron-deficient region, which may influence π-π stacking interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.